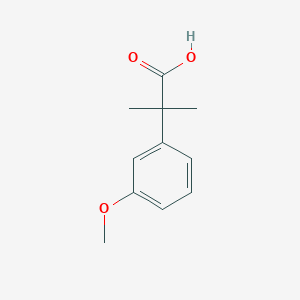

2-(3-Methoxyphenyl)-2-methylpropanoic acid

Descripción general

Descripción

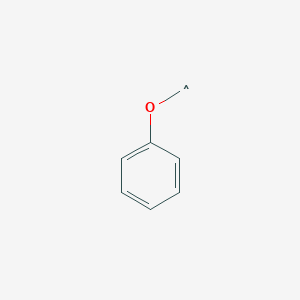

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. These compounds contain a propanoic acid substituted with a phenyl group. The methoxy group in the compound indicates the presence of an ether functional group attached to the aromatic ring, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 2-alkoxy-2-phenylpropanoic acids has been described in a general method that involves the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring-opening reaction to yield the corresponding 2-alkoxy-2-phenyl-1-propanols. These alcohols are then oxidized to the carboxylic acids using Heyns' oxidation in good to excellent yields . This method could potentially be adapted for the synthesis of 2-(3-methoxyphenyl)-2-methylpropanoic acid by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, have been studied using ab initio HF and DFT methods. The study includes a normal coordinate analysis and the calculation of various molecular properties such as electric dipole moment and hyperpolarizability . Although the compound is not identical to 2-(3-methoxyphenyl)-2-methylpropanoic acid, the methods and analyses used could be applied to study the molecular structure of 2-(3-methoxyphenyl)-2-methylpropanoic acid.

Chemical Reactions Analysis

One-electron oxidation of a related compound, 2-(4-methoxyphenyl)-2-methylpropanoic acid, has been studied, showing that the oxidation leads to the formation of a decarboxylated radical, indicating a potential pathway for chemical transformations involving the side chain of the molecule . The study also discusses the influence of structural effects and pH on the reactivity, which could be relevant for understanding the chemical behavior of 2-(3-methoxyphenyl)-2-methylpropanoic acid under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-methoxyphenyl)-2-methylpropanoic acid can be inferred from studies on similar compounds. For instance, the solvent effects on the conformer distribution of 2-methoxypropanal have been analyzed, indicating that solvent interactions can significantly influence the stability of different conformers . This information could be useful in predicting the behavior of 2-(3-methoxyphenyl)-2-methylpropanoic acid in various solvents. Additionally, the nonlinear optical activity of a related compound has been investigated, suggesting that 2-(3-methoxyphenyl)-2-methylpropanoic acid may also exhibit interesting optical properties .

Aplicaciones Científicas De Investigación

1. Oxidation Reactions and Structural Effects

2-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound closely related to 2-(3-Methoxyphenyl)-2-methylpropanoic acid, has been studied for its behavior in one-electron oxidation reactions. Research by Bietti and Capone (2008) explored the oxidation of this compound in aqueous solutions, revealing insights into the influence of structural changes and pH on its reactivity. This study contributes to the understanding of the compound's reactivity under different conditions (Bietti & Capone, 2008).

2. Synthesis of Potent Agonists

The compound has been utilized in the synthesis of powerful agonists, as illustrated by Guo et al. (2006). They described an efficient synthesis process for a potent PPARpan agonist using a derivative of 2-methylpropanoic acid. This research highlights the compound's potential in the development of therapeutically significant molecules (Guo et al., 2006).

3. Antitumor and Antioxidant Activities

A study by Wilairat et al. (2006) on Schisandra verruculosa identified compounds structurally similar to 2-(3-Methoxyphenyl)-2-methylpropanoic acid. They evaluated these compounds for antitumor, antiproliferative, and antioxidant activities, uncovering their potential in cancer treatment and protection against oxidative stress (Wilairat et al., 2006).

4. Neuroprotective Effects

Research on Scrophularia buergeriana by Kim and Kim (2000) identified phenylpropanoid esters of rhamnose, closely related to 2-(3-Methoxyphenyl)-2-methylpropanoic acid, with neuroprotective properties. These compounds showed significant protective effects against glutamate-induced neurodegeneration in cortical neurons, suggesting potential applications in neuroprotection (Kim & Kim, 2000).

5. Anti-inflammatory Activity

Dilber et al. (2008) studied β-hydroxy-β-arylpropanoic acids, which share structural similarities with 2-(3-Methoxyphenyl)-2-methylpropanoic acid. They demonstrated significant anti-inflammatory activity in these compounds, comparable to standard NSAIDs like ibuprofen. This indicates the potential application of similar compounds in developing new anti-inflammatory drugs (Dilber et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended not to eat, drink, or smoke when using this product and to wash hands and face thoroughly after handling . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with gpr41, a g-protein coupled receptor .

Mode of Action

For instance, HMPA has been shown to suppress cAMP levels in a dose-dependent manner when interacting with GPR41 .

Biochemical Pathways

Phenolic acids like hmpa are known to have a broad impact on metabolic pathways, particularly those related to inflammation and oxidative stress .

Pharmacokinetics

A study on hmpa in sprague-dawley rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . After oral administration, intact and conjugated HMPAs were detected in the bloodstream and reached the maximum concentration in 15 minutes .

Result of Action

Phenolic acids like hmpa have been associated with a range of beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can affect the stability and activity of similar phenolic acids .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGTOYTKPVUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445344 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-2-methylpropanoic acid | |

CAS RN |

17653-94-0 | |

| Record name | 3-Methoxy-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17653-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methoxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

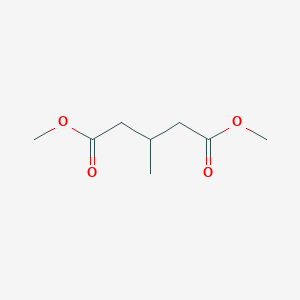

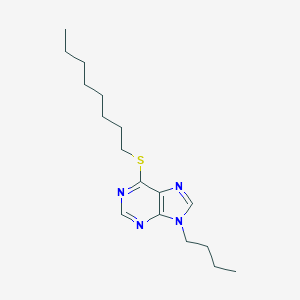

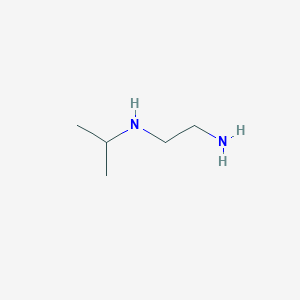

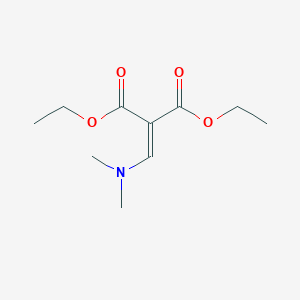

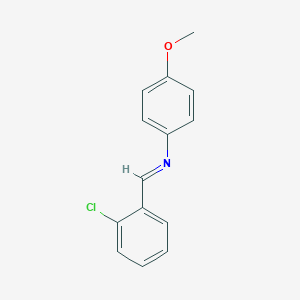

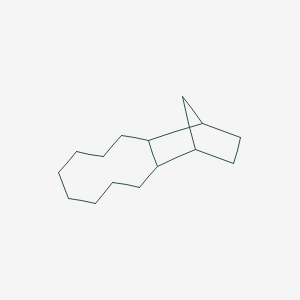

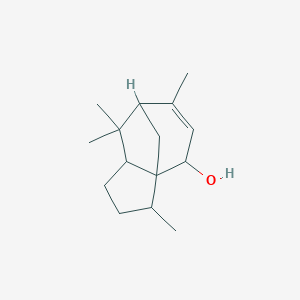

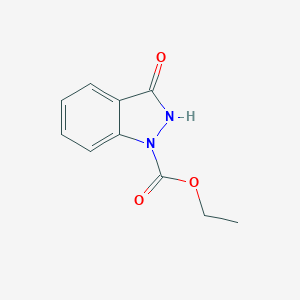

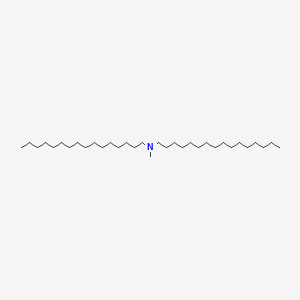

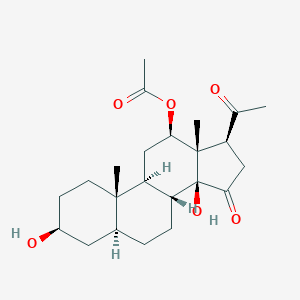

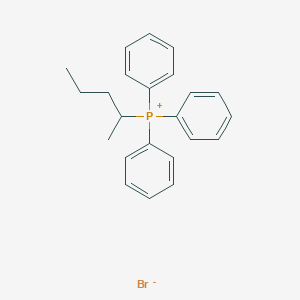

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)